chemical structure of N'-(2-chloroacetyl)-2-furohydrazide
chemical structure of N'-(2-chloroacetyl)-2-furohydrazide
Structural Characterization, Synthesis Protocols, and Pharmaceutical Applications
Executive Summary & Structural Architecture
N'-(2-chloroacetyl)-2-furohydrazide (CAS: 199938-16-4) represents a critical scaffold in heterocyclic chemistry. Belonging to the class of diacylhydrazines, it serves as a dual-purpose agent: a bioactive pharmacophore exhibiting antimicrobial/anticancer potential and a versatile electrophilic intermediate for the synthesis of complex heterocycles like 1,3,4-oxadiazoles and thiadiazoles.
This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthesis pathways, and structural validation standards.
Chemical Identity & Physicochemical Profile[1][2]
| Property | Specification |
| IUPAC Name | N'-(2-chloroacetyl)furan-2-carbohydrazide |
| Molecular Formula | C |
| Molecular Weight | 202.59 g/mol |
| CAS Number | 199938-16-4 |
| Physical State | White to off-white crystalline solid |
| Melting Point | 185–188 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |
| LogP (Predicted) | 0.4 (Lipophilicity suitable for membrane permeability) |
Structural Connectivity Diagram
The following diagram illustrates the core connectivity and functional zones of the molecule, highlighting the electrophilic chloroacetyl "warhead" and the furan recognition motif.
Figure 1: Structural segmentation of N'-(2-chloroacetyl)-2-furohydrazide highlighting reactive domains.[1][2]
Synthesis Strategy & Protocol
Retrosynthetic Analysis
The synthesis relies on a nucleophilic acyl substitution (N-acylation) mechanism. The hydrazide group of 2-furohydrazide acts as the nucleophile attacking the carbonyl carbon of chloroacetyl chloride .
Critical Control Point: The reaction must be controlled to prevent di-acylation (reaction at both nitrogens) or cyclization into an oxadiazole under acidic/thermal stress.
Optimized Experimental Protocol (THF/Base Method)
Rationale: Unlike traditional glacial acetic acid reflux methods which can be harsh and lead to lower purity, the THF/Triethylamine method allows for kinetic control at lower temperatures, preserving the chloro-linker.
Reagents:
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2-Furohydrazide (1.0 eq)
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Chloroacetyl chloride (1.1 eq)[3]
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
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Anhydrous THF (Solvent, 10 mL/g of substrate)
Step-by-Step Methodology:
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Solvation: In a dry 3-neck round-bottom flask equipped with a nitrogen inlet and thermometer, dissolve 2-furohydrazide (10 mmol) in anhydrous THF (50 mL).
-
Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0–5 °C using an ice-salt bath. Note: The base acts as an HCl scavenger.
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Acylation (Dropwise): Dilute chloroacetyl chloride (11 mmol) in 5 mL THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature < 5 °C.
-
Why? Exothermic control prevents side reactions and ensures mono-acylation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Quenching & Isolation: Pour the reaction mixture into crushed ice-water (200 mL). The product typically precipitates as a solid.
-
Purification: Filter the precipitate, wash copiously with cold water (to remove TEA·HCl salts), and dry under vacuum. Recrystallize from Ethanol/DMF if necessary.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for high-purity isolation.
Structural Validation (Quality Control)
To ensure scientific integrity, the synthesized compound must meet specific spectroscopic criteria.
Spectroscopic Fingerprint
| Technique | Diagnostic Signal | Assignment |
| IR (KBr, cm | 3200–3250 | N-H Stretching (Hydrazide) |
| 1680–1710 | C=O Stretching (Amide I, doublet likely due to two carbonyls) | |
| 750–800 | C-Cl Stretching | |
| NH (Hydrazide, exchangeable) | ||
| NH (Hydrazide, exchangeable) | ||
| Furan Ring Protons (C5-H, C3-H, C4-H) | ||
| -CH | ||
| Mass Spec (ESI) | m/z 203/205 [M+H] | Characteristic 3:1 Chlorine isotope pattern |
Analytical Logic Flow
The following logic gate describes the decision-making process for validating the compound's structure.
Figure 3: Quality control decision tree for structural validation.
Pharmaceutical Applications & SAR
Mechanism of Action (Antimicrobial/Anticancer)
The N'-(2-chloroacetyl)-2-furohydrazide scaffold operates via two primary mechanisms:
-
Alkylation: The
-chloroacetyl group is a potent electrophile. It can alkylate nucleophilic residues (cysteine thiols, DNA bases) in microbial or tumor cells, disrupting essential biological pathways. -
Metal Chelation: The hydrazide-hydrazone motif (-CONHNHCO-) can chelate transition metals (Fe, Cu), potentially inhibiting metalloenzymes.
Synthetic Utility (The "Reactive Handle")
This compound is rarely the final drug; it is a Key Intermediate .
-
Reaction with Amines: Yields amino-acetyl derivatives (glycinyl hydrazides) which improve water solubility.
-
Cyclization: Reaction with POCl
or H SO yields 2-chloromethyl-5-(2-furyl)-1,3,4-oxadiazole , a scaffold found in various COX-2 inhibitors and antibiotics.
References
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PubChem. N'-(2-chloroacetyl)furan-2-carbohydrazide | C7H7ClN2O3.[4] National Library of Medicine. [Link]
-
International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS). Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide derivatives. (Analogous synthesis protocol). [Link]
-
Royal Society of Chemistry. General method for the synthesis of 2-chloro-N-phenylacetamide derivatives. (Protocol validation for chloroacetyl chloride reactions). [Link]
